molecular formula C11H20O2Si B8566651 5-((Tert-butyldimethylsilyl)oxy)pent-3-yn-2-one

5-((Tert-butyldimethylsilyl)oxy)pent-3-yn-2-one

Cat. No. B8566651
M. Wt: 212.36 g/mol
InChI Key: OGOAKANIFXVUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206157B2

Procedure details

To a solution of tert-butyldimethyl(prop-2-yn-1-yloxy)silane (15.1 g, 88.3%) in THF (300 mL), n-BuLi (67 mL, 105.9 mmol, 1.6 N in hexane) was added slowly at −78° C. After the addition was complete, the temperature was increased slowly to 10° C. over a period of 2 h. The reaction mixture was cooled again to −78° C. and BF3.OEt2 (14 mL, 105.9 mmol) added slowly and reaction mixture stirred at this temperature for 5 min. Acetic anhydride (11 mL, 115.6 mmol) was slowly added and the reaction was continued while temperature was allowed to rise to room temperature over a period of 2 h. After this time, reaction mass was quenched with 1N NaOH till pH 7-8 and biphasic solution was extracted with ethyl acetate. The organic layer was concentrated to obtain crude material which was further purified by column chromatography over silica gel to yield 5-((tert-butyldimethylsilyl)oxy)pent-3-yn-2-one (9.2 g, 52.6%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:11])([CH3:10])[O:6][CH2:7][C:8]#[CH:9])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.B(F)(F)F.[CH3:21][CH2:22][O:23]CC.C(OC(=O)C)(=O)C>C1COCC1>[Si:5]([O:6][CH2:7][C:8]#[C:9][C:22](=[O:23])[CH3:21])([C:1]([CH3:3])([CH3:4])[CH3:2])([CH3:10])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC#C)(C)C
Name
Quantity
67 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
WAIT
Type
WAIT
Details
to rise to room temperature over a period of 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After this time, reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched with 1N NaOH till pH 7-8 and biphasic solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crude material which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 52.6%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.